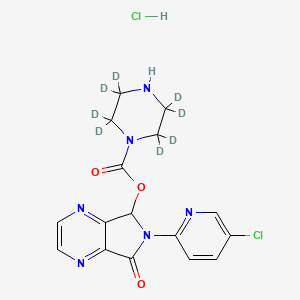
Fucoidan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fucoidan is a long chain sulfated polysaccharide found in various species of brown algae . It is commonly extracted from seaweed species like Fucus vesiculosus, Cladosiphon okamuranus, Laminaria japonica, and Undaria pinnatifida . Fucoidan has been utilized in a range of therapeutic health care preparations, being incorporated as high-value ingredients in nutritional, medical device, skincare, and dermatological products .
Synthesis Analysis
Fucoidan’s synthesis involves the extraction from more than a hundred different species of seaweed . The fractions with low charge correspond mostly to highly heterogeneous fucoidans, containing other monosaccharides like xylose, galactose, mannose, rhamnose, and glucuronic acid . Fucoidan derivatives, whose basic sugar chains are composed of repeating α (1,4)-linked L-fucopyranosyl residues with different sulfation patterns, were designed and systematically synthesized .Molecular Structure Analysis
Fucoidan is characterized by two structural types: Type I fucoidan has repeating units of α- (1→3)-linked α-L-fucopyranose and Type II fucoidan has alternately repeating units of α- (1→3)- and α- (1→4)-linked α-L-fucopyranose .Chemical Reactions Analysis
Fucoidan’s chemical reactions are influenced by its extraction and purification conditions . Enzymes catalyzing partial cleavage of seaweed polysaccharides, for instance, fucoidanase and sulfatase, have been proposed to be useful tools for investigating the structural features and biological activity–function relationship of fucoidan polysaccharides .Physical And Chemical Properties Analysis
Fucoidan’s physical and chemical properties are influenced by its extraction and purification conditions . It is characterized by possessing sulfate ester groups that impart negatively charged surfaces, low/high molecular weight, and water solubility .Applications De Recherche Scientifique
Liver Disease Applications
Fucoidan, a sulfur-rich polysaccharide from brown algae, shows significant potential in liver disease treatment. It has been studied for its role in various liver conditions, including viral hepatitis, liver fibrosis, liver cancer, nonalcoholic fatty liver, and liver injury induced by drugs and ischemia. The mechanisms underlying its protective effects involve modulation of oxidative stress, carbohydrate and lipid metabolism, inflammatory responses, tumor proliferation, and metastasis, making it a promising candidate for liver protection and drug development (Li, Guo, & Wu, 2020).
Cardiovascular System Applications
Fucoidan exhibits various biological activities that are beneficial for cardiovascular diseases, including anticoagulant, hypolipidemic, anti-thrombotic, anti-inflammatory, immunomodulatory, anti-tumor, anti-adhesive, and anti-hypertensive properties. Studies have mainly focused on its anti-inflammatory effects, but its pro-angiogenic and pro-vasculogenic properties also offer promising therapeutic potential for cardiovascular diseases (Zaporozhets & Besednova, 2016).
Anticancer Applications
Fucoidan's anticancer properties have been a significant focus of research. It has shown antiproliferative, antiangiogenic, and anticancer properties in vitro, targeting multiple receptors or signaling molecules in tumor cells and immune cells. Its low toxicity makes it a suitable agent for cancer prevention or treatment. However, further in vivo examination in animal tumor models is required for its development as a marine anticancer drug (Kwak, 2014).
Nanomedicine Applications
In the field of nanomedicine, fucoidan has been used for developing therapeutic and diagnostic nanosystems. Its applications include use as imaging agents, drug carriers, and exploiting its intrinsic properties. The need for reproducible, well-characterized fucoidan fractions is essential for significant progress in this area (Chollet et al., 2016).
Metabolic Disease Applications
Fucoidan has demonstrated therapeutic potential in metabolic diseases, such as hypertension, diabetes, obesity, and dyslipidemia. Clinical trials and preclinical research have reported its antihypertensive, antidiabetic, antiobesity, and hypolipidemic effects, offering a promising avenue for alternative therapies in metabolic disorders (Méndez-Del Villar et al., 2022).
Orientations Futures
Fucoidan’s future developments will be based on well-informed choices due to a wide range of information that is gradually accumulating . Two clinical trials are underway, focused on the biodistribution and tolerance of fucoidan . The aspects that need to be considered regarding fucoidan-based treatments and future directions for the treatment of BC have been indicated .
Propriétés
Numéro CAS |
9072-19-9 |
|---|---|
Nom du produit |
Fucoidan |
Formule moléculaire |
(C6H9O3SO3)n |
Poids moléculaire |
256.27 |
InChI |
InChI=1S/C8H16O7S/c1-4-7(13-3)6(9)8(5(2)14-4)15-16(10,11)12/h4-9H,1-3H3,(H,10,11,12)/t4-,5+,6+,7-,8-/m1/s1 |
Clé InChI |
WZPKXSSMRAQGAC-DWOUCZDBSA-N |
SMILES |
C[C@]1([H])[C@@H](OC)[C@H](O)[C@H](OS(O)(=O)=O)[C@H](C)O1 |
Synonymes |
Fucan; Sulfated α-L-Fucan |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



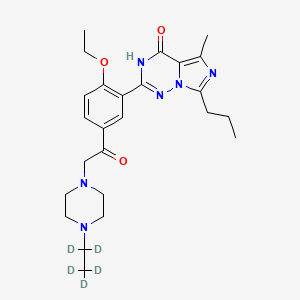
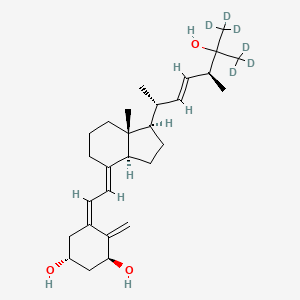
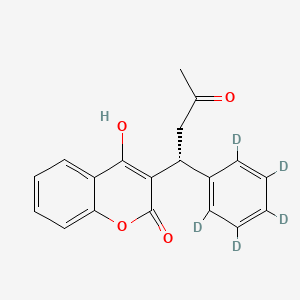
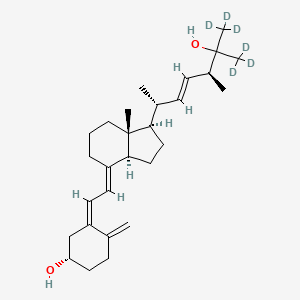
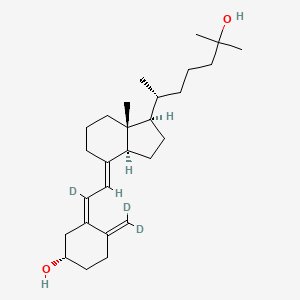
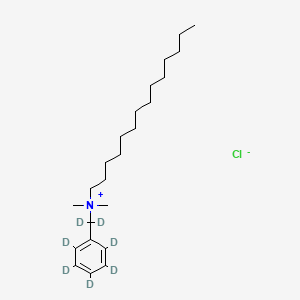
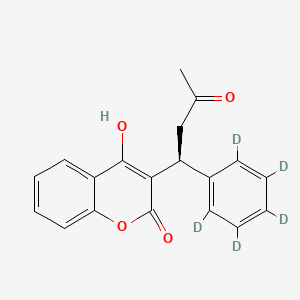
![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)
